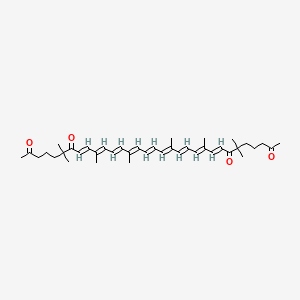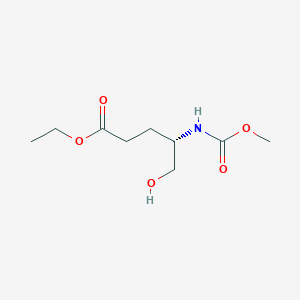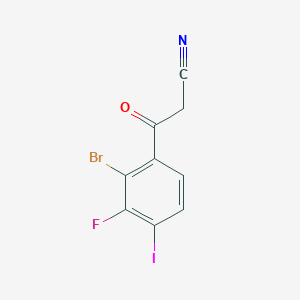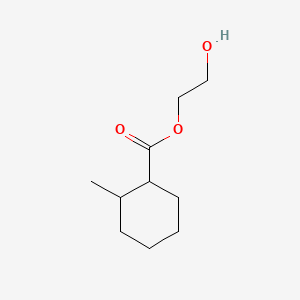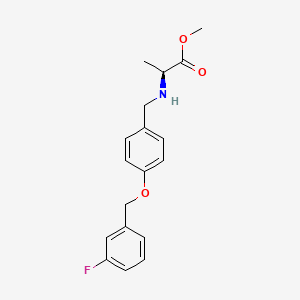
3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate is a chemical compound with the molecular formula C18H20FNO3 and a molecular weight of 317.355 g/mol . This compound is a derivative of safinamide, which is known for its applications in medicinal chemistry, particularly in the treatment of neurological disorders.
Métodos De Preparación
The synthesis of 3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate involves several steps, including the use of Suzuki–Miyaura coupling reactions . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds. The process typically involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Análisis De Reacciones Químicas
3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: As a derivative of safinamide, it is investigated for its potential therapeutic effects in neurological disorders.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate involves the inhibition of specific enzymes and molecular pathways. For example, it may inhibit enzymes involved in the mitochondrial respiration chain, similar to other compounds that inhibit succinate dehydrogenase . This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels and the reduction of oxidative stress.
Comparación Con Compuestos Similares
3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of fungicides and acts by inhibiting succinate dehydrogenase.
Safinamide: The parent compound of this compound, known for its use in the treatment of Parkinson’s disease.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C18H20FNO3 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoate |
InChI |
InChI=1S/C18H20FNO3/c1-13(18(21)22-2)20-11-14-6-8-17(9-7-14)23-12-15-4-3-5-16(19)10-15/h3-10,13,20H,11-12H2,1-2H3/t13-/m0/s1 |
Clave InChI |
IDDCSZKZWMTOPB-ZDUSSCGKSA-N |
SMILES isomérico |
C[C@@H](C(=O)OC)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
SMILES canónico |
CC(C(=O)OC)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



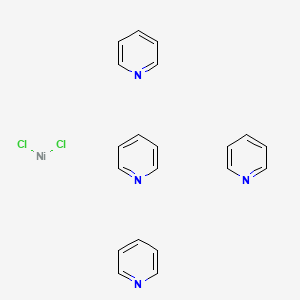
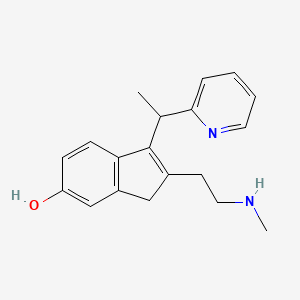
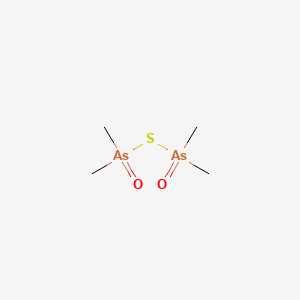

![[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)
![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)
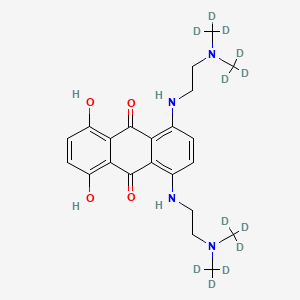
![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)
